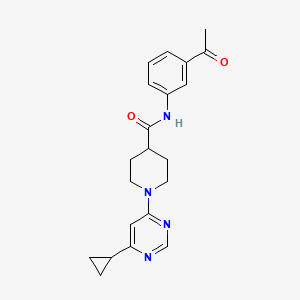
N-(3-acetylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide, also known as ACPP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine and pharmacology. ACPP is a piperidine-based compound that belongs to the class of pyrimidine derivatives. It is a white to off-white powder that has a molecular weight of 401.48 g/mol. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
Research on piperidine-4-yl-aminopyrimidine class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV-1 has shown promising results. Analogs related to N-(3-acetylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide, such as those in the 3-carboxamides series, have been identified as particularly active against wild-type HIV-1 and a broad range of NNRTI-resistant mutant viruses. This highlights the compound's potential in contributing to the development of new antiviral drugs with broad-spectrum efficacy (Tang et al., 2010).
Cannabinoid Receptor Antagonists
Studies have explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. While not directly mentioning N-(3-acetylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide, research into similar structures has led to insights into cannabinoid receptor binding sites and potential therapeutic applications for antagonizing harmful effects of cannabinoids. These findings could be relevant for designing compounds to treat conditions related to cannabinoid receptor activity (Lan et al., 1999).
Analgesic and Antiparkinsonian Activities
The synthesis and evaluation of derivatives from a structurally similar starting material to N-(3-acetylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide have demonstrated good analgesic and antiparkinsonian activities. This suggests the potential for compounds within this chemical class to contribute to treatments for pain and Parkinson's disease, showcasing the compound's relevance in neurological and pain management research (Amr et al., 2008).
Antidementia Agents
Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related in structural theme to N-(3-acetylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide, has identified compounds with potent anti-acetylcholinesterase (anti-AChE) activity. Such compounds are of interest for developing antidementia agents, indicating the potential application of the compound in addressing cognitive disorders (Sugimoto et al., 1990).
properties
IUPAC Name |
N-(3-acetylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14(26)17-3-2-4-18(11-17)24-21(27)16-7-9-25(10-8-16)20-12-19(15-5-6-15)22-13-23-20/h2-4,11-13,15-16H,5-10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKGEAQTIWGCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B2446808.png)
![N-[(2-chlorophenyl)methyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2446809.png)
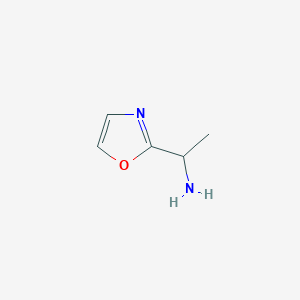

![N-(3,4-dimethoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2446814.png)

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2446820.png)
![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine](/img/structure/B2446822.png)
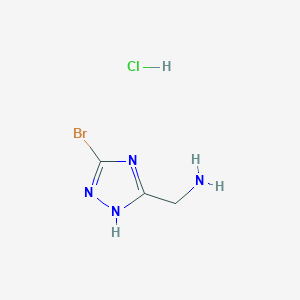
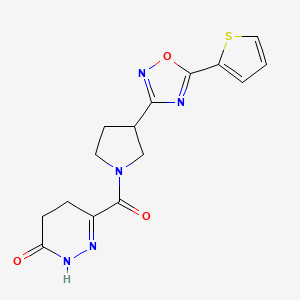


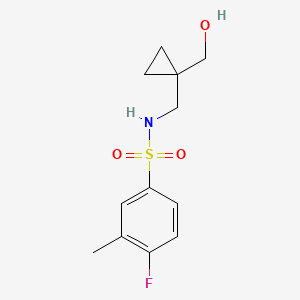
![N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide](/img/structure/B2446829.png)